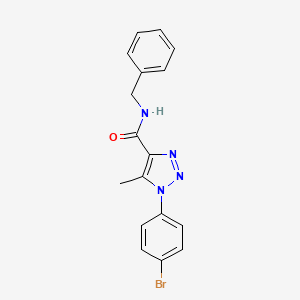

N-benzyl-1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

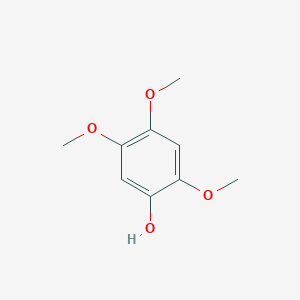

Compounds like “N-benzyl-1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide” belong to a class of organic compounds known as triazoles . Triazoles are heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms .

Molecular Structure Analysis

The molecular structure of similar compounds consists of a triazole ring attached to various functional groups. In this case, it would be a benzyl group, a bromophenyl group, a methyl group, and a carboxamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of triazoles include stability, resistance to oxidation and reduction, and the ability to form hydrogen bonds .Aplicaciones Científicas De Investigación

Synthesis and Chemical Behavior

N-benzyl-1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide belongs to a class of compounds that have been extensively explored for their chemical behavior and potential applications in various fields of scientific research. The synthesis and chemical behavior of related triazole derivatives provide insights into the potential applications of N-benzyl-1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide.

For example, hydroxybenzotriazole derivatives, which share a structural similarity with N-benzyl-1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, have been synthesized and examined for their ester cleavage properties in surfactant micelles, demonstrating significant rate enhancements in hydrolysis reactions (Bhattacharya & Kumar, 2005). This suggests potential applications in catalysis and organic synthesis.

Furthermore, 1,2,3-triazole derivatives have been synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition reactions and evaluated for their antiproliferative activity against various cancer cell lines, showing that substitution patterns on the benzyl group can significantly influence cell growth-inhibitory properties (Szabó et al., 2016). This highlights the potential of N-benzyl-1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide and similar compounds in medicinal chemistry and drug development.

Catalysis and Organic Reactions

The structural framework of 1,2,3-triazoles, including compounds like N-benzyl-1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, has been explored in the context of catalysis. Triazole derivatives have been employed as ligands in metal complexes, which have been investigated for their catalytic activity in various organic reactions, such as oxidation and transfer hydrogenation. These studies demonstrate the versatility of triazole-based compounds in catalysis and their potential to facilitate a range of organic transformations (Saleem et al., 2014).

Antimicrobial and Antiviral Properties

The antimicrobial and antiviral properties of triazole derivatives further underscore the broad applicability of compounds like N-benzyl-1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in scientific research. Some triazole compounds have been shown to possess significant antiviral activities against strains such as the H5N1 avian influenza virus, suggesting their potential as antiviral agents (Hebishy et al., 2020).

Direcciones Futuras

The study of triazoles is an active area of research due to their wide range of potential applications, including medicinal chemistry, materials science, and synthetic chemistry . Future research may uncover new properties and applications for “N-benzyl-1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide”.

Propiedades

IUPAC Name |

N-benzyl-1-(4-bromophenyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN4O/c1-12-16(17(23)19-11-13-5-3-2-4-6-13)20-21-22(12)15-9-7-14(18)8-10-15/h2-10H,11H2,1H3,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYEASZDFYHNYPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)NCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-Hydroxy-2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2369298.png)

![4-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B2369301.png)

![2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2369303.png)

![N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2369304.png)

![N-(3-fluoro-4-methylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2369309.png)

![4-chloro-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B2369313.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate](/img/structure/B2369314.png)

![N-(4-chlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2369320.png)